6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a complex molecular structure. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicine, food, catalysts, dyes, materials, and electronics. This compound, in particular, has shown potential in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone in the presence of an acid catalyst
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Addition: Electrophilic addition reactions can be performed using strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of various functional groups.
Addition: Formation of adducts with electrophiles.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
This compound can be compared with other quinoline derivatives, such as ciprofloxacin and moxifloxacin, which are also used as antibacterial agents. While these compounds share similarities in their core structure, the presence of the thiomorpholin-4-yl group in this compound provides unique chemical and biological properties that distinguish it from others.
Comparison with Similar Compounds
Ciprofloxacin
Moxifloxacin
Norfloxacin
Ofloxacin
Properties
IUPAC Name |
6-amino-1-cyclopropyl-8-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-13-14-10(7-12(19)15(13)20-3-5-25-6-4-20)16(22)11(17(23)24)8-21(14)9-1-2-9/h7-9H,1-6,19H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVILWZHRHTRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCSCC4)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437325 | |
Record name | 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148927-12-2 | |
Record name | 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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